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molecular formula C15H12N2O2 B8729378 4-cyano-N-(2-methoxyphenyl)benzamide CAS No. 169945-44-2

4-cyano-N-(2-methoxyphenyl)benzamide

Cat. No. B8729378
M. Wt: 252.27 g/mol
InChI Key: WNKUJJMTZLJJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728835

Procedure details

In an atmosphere of dry air, 4-cyanobenzoic acid (1.5 g, 10 mmol) was dissolved in benzene (5 ml), and DMF (0.1 ml) and thionyl chloride (2.2 ml, 30 mmol) were added dropwise to the resulting solution at room temperature, followed by 30 minutes of heating under reflux. After removing the solvent by evaporation, the resulting residue was subjected to azeotropy using benzene (10 ml×2) to obtain a yellow solid which was subsequently dissolved in methylene chloride (10 ml) and mixed with o-anisidine (1.16 ml, 10 mmol) and 20% sodium hydroxide aqueous solution (4 ml) with cooling in an ice bath. After 20 minutes of stirring at the same temperature, the resulting mixture was extracted with methylene chloride and then washed with 1N hydrochloric acid, water and saturated brine in that order. After drying on anhydrous magnesium sulfate, the solvent was removed by evaporation, and the resulting light yellow solid was purified by recrystallization (methylene chloride-ether) to obtain 2.36 g (93.6%) of the title compound in the form of creamy-colored crystals.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Four
Yield
93.6%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)#[N:2].S(Cl)(Cl)=O.[CH3:16][O:17][C:18]1[C:19]([NH2:24])=[CH:20][CH:21]=[CH:22][CH:23]=1.[OH-].[Na+]>C1C=CC=CC=1.C(Cl)Cl.CN(C=O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:24][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[O:17][CH3:16])=[O:9])=[CH:10][CH:11]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.16 mL
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After 20 minutes of stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid which
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride
WASH
Type
WASH
Details
washed with 1N hydrochloric acid, water and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting light yellow solid was purified by recrystallization (methylene chloride-ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 93.6%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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